molecular formula C32H29N5O7 B10960061 2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B10960061
M. Wt: 595.6 g/mol
InChI Key: OLIBVAHFLOSJFA-UHFFFAOYSA-N
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Description

2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes multiple aromatic rings, a quinoline core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of ammonium acetate under reflux conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific arrangement of functional groups and the presence of multiple aromatic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H29N5O7

Molecular Weight

595.6 g/mol

IUPAC Name

2-amino-4-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C32H29N5O7/c1-32(2)15-26-30(27(38)16-32)29(25(17-33)31(34)35(26)21-5-7-22(8-6-21)36(39)40)19-4-13-28(43-3)20(14-19)18-44-24-11-9-23(10-12-24)37(41)42/h4-14,29H,15-16,18,34H2,1-3H3

InChI Key

OLIBVAHFLOSJFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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